N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide
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Overview
Description
N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide is an organic compound with a complex structure that includes a cyanobenzyl group and a dimethylamino propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide typically involves the reaction of alpha-cyanobenzyl chloride with 2-(dimethylamino)propionamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(alpha-Cyanobenzyl)phthalimide
- Diethyl (alpha-cyanobenzyl)malonate
- alpha-Cyanobenzyl chloride
Uniqueness
N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide is unique due to its combination of a cyanobenzyl group and a dimethylamino propionamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
100705-51-9 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[cyano(phenyl)methyl]-2-(dimethylamino)propanamide |
InChI |
InChI=1S/C13H17N3O/c1-10(16(2)3)13(17)15-12(9-14)11-7-5-4-6-8-11/h4-8,10,12H,1-3H3,(H,15,17) |
InChI Key |
BCWYMKLESLJZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C#N)C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
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